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Compound of Interest

Compound Name: 4-Fluoro-2-(methylsulfonyl)aniline

Cat. No.: B1442259

An In-Depth Technical Guide to the Physicochemical Properties of 4-Fluoro-2-
(methylsulfonyl)aniline

Introduction

4-Fluoro-2-(methylsulfonyl)aniline is a substituted aniline derivative that serves as a crucial
building block in modern medicinal chemistry and materials science. Its unique trifunctional
substitution pattern—an amine, a fluorine atom, and a methylsulfonyl group on an aromatic
scaffold—imparts a distinct set of physicochemical properties that are highly sought after in the
design of complex molecules. The strategic incorporation of a fluorine atom can significantly
enhance metabolic stability, binding affinity, and membrane permeability, while the electron-
withdrawing sulfonyl group can modulate the basicity (pKa) of the aniline nitrogen and act as a
hydrogen bond acceptor.[1][2][3] This guide provides an in-depth analysis of the core
physicochemical characteristics of 4-Fluoro-2-(methylsulfonyl)aniline, offering field-proven
insights for researchers, scientists, and drug development professionals aiming to leverage its
properties in synthetic applications.

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the foundation of all subsequent research. 4-Fluoro-2-
(methylsulfonyl)aniline is registered under the following identifiers:

o Chemical Name: 4-Fluoro-2-(methylsulfonyl)aniline[4]
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e CAS Number: 1197193-21-7[4]

e Molecular Formula: C7HsFNO2S[4]

e Synonyms: 4-fluoro-2-(methylsulfonyl)Benzenamine[4]

The structural arrangement of its functional groups is paramount to its chemical behavior.
Caption: 2D Structure of 4-Fluoro-2-(methylsulfonyl)aniline.

Core Physicochemical Properties

The utility of a synthetic building block is defined by its physical and chemical properties. These
parameters govern its solubility, reactivity, and pharmacokinetic potential when incorporated
into a larger molecule. The properties of 4-Fluoro-2-(methylsulfonyl)aniline are summarized
below.
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Property

Value

Source

Significance in
Application

Molecular Weight

189.21 g/mol

[4]

Adheres to Lipinski's
Rule of Five, making it
suitable for developing
orally bioavailable

drug candidates.

Boiling Point

386.4 £42.0 °C
(Predicted)

[4]

High boiling point
indicates low volatility
and strong
intermolecular forces,
typical for solids at

room temperature.

Density

1.374 + 0.06 g/cm?3
(Predicted)

[4]

Useful for reaction
scaling and process
chemistry

calculations.

XLogP3

11

[4]

Indicates moderate
lipophilicity. The
hydrophilic sulfonyl
group and amine
balance the lipophilic
aromatic ring and
fluorine, providing a
favorable profile for
membrane
permeability without
excessive partitioning

into fatty tissues.[3]
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Hydrogen Bond Donor
Count

1 (from -NH2) [4]

The primary amine
group can engage in
hydrogen bonding,
which is critical for
receptor binding

interactions.

Hydrogen Bond

Acceptor Count

4 (2 from -SOz, 1 from

-F, 1 from -N) 4

Multiple acceptor
sites, particularly the
sulfonyl oxygens,
allow for strong,
directional interactions

with biological targets.

Topological Polar
Surface Area (TPSA)

68.5 A2 [4]

Suggests good
potential for oral
absorption and cell
permeability, as it falls
below the 140 A2
threshold often
associated with poor

bioavailability.

Rotatable Bond Count

1 (C-S bond) [4]

Low rotational
freedom contributes to
a more rigid
conformation, which
can be advantageous
for achieving high-
affinity binding to a
target protein by
reducing the entropic

penalty.

Spectroscopic Characterization Workflow

Structural verification is a non-negotiable step in synthesis. A combination of spectroscopic

methods is required to confirm the identity and purity of 4-Fluoro-2-(methylsulfonyl)aniline.
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Caption: Standard workflow for spectroscopic verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise arrangement of atoms. For this

molecule, a combination of tH, 13C, and *°F NMR experiments would provide unambiguous

confirmation.

'H NMR: Expected signals would include a singlet for the methyl (CHs) protons around 3.0-
3.3 ppm, a broad singlet for the amine (NHz) protons (which may be solvent-dependent), and
a complex multiplet pattern for the three aromatic protons, influenced by both fluorine and
sulfonyl substitution.

13C NMR: The spectrum would show seven distinct carbon signals. The methyl carbon would
appear upfield, while the six aromatic carbons would have shifts determined by their
substituents. Carbon atoms directly bonded to fluorine will exhibit a large one-bond coupling
constant (*1JCF).[5]

19F NMR: A single resonance would be observed, with its chemical shift and coupling to
adjacent protons providing definitive proof of the fluorine's position on the aromatic ring.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present in the molecule. The

spectrum is expected to show characteristic absorption bands.

N-H Stretch: A doublet (due to symmetric and asymmetric stretching) in the 3300-3500 cm~1
region, characteristic of a primary amine (-NH2).[6][7]

C-H Stretch: Aromatic C-H stretches typically appear just above 3000 cm~1, while the
aliphatic C-H stretch of the methyl group appears just below 3000 cm~1.[8]

S=0 Stretch: Two strong, sharp bands corresponding to the asymmetric and symmetric
stretching of the sulfonyl (SO2) group, typically found between 1350-1300 cm~* and 1160-
1120 cm™1, respectively. This is a highly diagnostic feature.

C-F Stretch: A strong absorption in the fingerprint region, typically between 1250-1000 cm™1,
confirming the presence of the carbon-fluorine bond.
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Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information
through fragmentation patterns. For 4-Fluoro-2-(methylsulfonyl)aniline, high-resolution mass
spectrometry (HRMS) would show a molecular ion peak [M+H]* at m/z 190.0336,
corresponding to the exact mass of the protonated species (C7HoFNO2S+).

Reactivity, Stability, and Applications
Chemical Stability and Handling

The molecule is generally stable under standard laboratory conditions, though like most
anilines, it may be sensitive to light and air over long periods and should be stored in a cool,
dark place under an inert atmosphere. It is incompatible with strong oxidizing agents. Safety
protocols should include the use of personal protective equipment such as gloves and safety
glasses, as related aniline compounds can cause skin, eye, and respiratory irritation.[9]

Reactivity and Synthetic Utility

The molecule's value lies in the differential reactivity of its functional groups.

o The Amine Group: The primary amine is the most reactive site for nucleophilic chemistry. It
can be readily acylated, alkylated, or used in diazotization reactions to introduce other
functionalities. Its basicity is significantly reduced by the strong electron-withdrawing effects
of the ortho-sulfonyl and para-fluoro substituents, making it a much weaker base than aniline
itself. This modulation of pKa is a key strategy in drug design to control the ionization state of
a molecule at physiological pH.[2]

o The Aromatic Ring: The ring is deactivated towards electrophilic aromatic substitution due to
the sulfonyl and fluoro groups. However, the amine group is a strong activator, directing
electrophiles to the positions ortho and para to it (positions 3 and 5). This allows for selective
late-stage functionalization.

This combination of features makes 4-Fluoro-2-(methylsulfonyl)aniline an invaluable
intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors and other
pharmaceuticals where precise molecular recognition is essential.[10][11]

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1442259?utm_src=pdf-body
https://synquestlabs.com/Home/DownloadPDF?location=msds&fileName=8600%2F8669-3-X1.pdf
https://www.researchgate.net/publication/278689316_Tactical_Applications_of_Fluorine_in_Drug_Design_and_Development
https://www.benchchem.com/product/b1442259?utm_src=pdf-body
https://www.chemimpex.com/products/45999
https://www.ossila.com/products/2-fluoro-4-trifluoromethylaniline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1442259?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

lllustrative Experimental Protocols

The following protocols are provided as illustrative examples of how this compound might be
synthesized and analyzed. They are conceptual and must be adapted and optimized for
specific laboratory conditions.

Conceptual Synthesis Workflow

A plausible synthetic route involves the construction of the substituted benzene ring through
sequential, regioselective reactions.

Caption: A plausible synthetic pathway to the target molecule.
Methodology:

o Thiomethylation: Start with a suitable precursor like 1-fluoro-2-nitrobenzene. React it with
sodium thiomethoxide in a polar aprotic solvent (e.g., DMF, DMSO). The highly activated
position ortho to the nitro group is susceptible to nucleophilic aromatic substitution,
displacing a fluoride or other suitable leaving group to install the methylthio ether.

» Oxidation: The resulting methylthio group is then oxidized to the methylsulfonyl group. This is
reliably achieved using a strong oxidizing agent like meta-chloroperoxybenzoic acid (m-
CPBA) or potassium peroxymonosulfate (Oxone®) in a solvent like dichloromethane or
methanol/water. This step is typically high-yielding and clean.

e Reduction: The final step is the reduction of the nitro group to the primary amine. Standard
conditions, such as iron powder in acidic medium (e.g., HCI or acetic acid) or catalytic
hydrogenation (Hz gas with a palladium on carbon catalyst), are effective for this
transformation, yielding the final product.[12]

Protocol: Acquiring an IR Spectrum via ATR

 Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically
diamond or germanium) of the FT-IR spectrometer is clean. Record a background spectrum
of the empty crystal.

o Sample Application: Place a small, representative amount (a few milligrams) of the solid 4-
Fluoro-2-(methylsulfonyl)aniline powder directly onto the center of the ATR crystal.
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o Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly
against the crystal. Consistent pressure is crucial for obtaining a high-quality, reproducible
spectrum.

o Data Acquisition: Scan the sample over the desired range (typically 4000-400 cm~1). Co-add
multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

o Data Processing: The resulting spectrum will be automatically ratioed against the
background spectrum to produce the final absorbance or transmittance plot. Label the
significant peaks corresponding to the functional groups identified previously.

Conclusion

4-Fluoro-2-(methylsulfonyl)aniline is a sophisticated synthetic intermediate whose value is
derived from a carefully orchestrated interplay of its constituent functional groups. Its moderate
lipophilicity, extensive hydrogen bonding capability, and conformationally restrained structure
make it an exemplary scaffold for modern drug design. A thorough understanding of its
physicochemical properties, spectroscopic signatures, and chemical reactivity, as detailed in
this guide, is essential for any researcher seeking to harness its full potential in the creation of
novel, high-value molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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